2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C15H15N3O4S2.
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , an enzyme that is essential for bacterial DNA replication . DNA gyrase is involved in the unwinding and supercoiling of bacterial DNA, which is a crucial step in bacterial replication .
Mode of Action
The compound interacts with DNA gyrase, altering its function and thereby inhibiting bacterial DNA replication . The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . This interaction also provides activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding and supercoiling of bacterial DNA, thereby halting bacterial replication .
Pharmacokinetics
The compound’s pharmacokinetic profile is designed to improve its bioavailability. The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile . These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By preventing the proper functioning of DNA gyrase, the compound halts bacterial DNA replication, thereby stopping bacterial proliferation . The compound has shown promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile involves multiple steps, starting with the preparation of thiazolidine-2,4-dione derivatives. These derivatives are synthesized through Knoevenagel condensations of thiazolidine-2,4-dione with aromatic aldehydes under microwave irradiation . The final compound is obtained by reacting the intermediate with piperidin-1-yl sulfonyl benzonitrile under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic routes for higher yield, purity, and cost-effectiveness. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted piperidine derivatives .
Scientific Research Applications
2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its biological activity is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- **3-(6-pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives
Uniqueness
2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile stands out due to its unique combination of a thiazolidine moiety and a piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTITQIAXSAXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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